molecular formula C27H29N5O6S B193191 Bosentan CAS No. 147536-97-8

Bosentan

Cat. No.: B193191
CAS No.: 147536-97-8
M. Wt: 551.6 g/mol
InChI Key: GJPICJJJRGTNOD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bosentan is a dual endothelin receptor antagonist . It primarily targets the endothelin receptors type A (ETA) and type B (ETB) . These receptors are involved in the constriction of the pulmonary blood vessels .

Mode of Action

This compound works by blocking the action of endothelin molecules . Endothelin is a natural substance that causes blood vessels to narrow and prevents normal blood flow in people who have pulmonary arterial hypertension (PAH) . By blocking the binding of endothelin to its receptors, this compound negates endothelin’s deleterious effects .

Biochemical Pathways

This compound affects the biochemical pathways involving endothelin . By blocking the action of endothelin, this compound prevents the narrowing of blood vessels, which would otherwise lead to high blood pressure . It has been suggested that this compound exerts cardioprotective effects by inhibiting the CHOP and GRP78 expressions .

Pharmacokinetics

This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites . One of these metabolites, Ro 48-5033, is pharmacologically active and may contribute 10 to 20% to the total activity of the parent compound . The bioavailability of this compound is about 50% .

Result of Action

The molecular and cellular effects of this compound’s action include improvements in electrocardiographic, hemodynamic, and left ventricular function tests . It also effectively reduces cardiac ANP, BNP, cTn-I levels, and significantly increases cardiac ATPase enzymes (Na + K + ATPase and Ca 2+ ATPase) and HO-1 levels . This compound therapy inhibits IRI-induced up-regulated CHOP and GRP78-protein expressions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of other medications can affect the action of this compound. It is contraindicated in people taking glyburide due to an increased risk of increased liver enzymes and liver damage when these two agents are taken together . Use of this compound with cyclosporine is also contraindicated because cyclosporine A has been shown to markedly increase serum concentration of this compound .

Biochemical Analysis

Biochemical Properties

Bosentan is a specific and competitive antagonist at endothelin receptor types ET A and ET B . It blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4, producing three metabolites .

Cellular Effects

This compound is used to treat pulmonary hypertension by blocking the action of endothelin molecules that would otherwise promote narrowing of the blood vessels and lead to high blood pressure . It has also been shown to exert cardioprotective effects during myocardial ischemia-reperfusion injury in experimental rats .

Molecular Mechanism

This compound works by blocking the action of endothelin molecules, which would otherwise promote narrowing of the blood vessels and lead to high blood pressure . It is a specific and competitive antagonist at endothelin receptor types ET A and ET B .

Temporal Effects in Laboratory Settings

Long-term administration of this compound has been shown to improve clinical status in most patients, with a 92% estimate for survival at 48 weeks in one study . Steady-state concentrations are achieved within 3–5 days after multiple-dose administration .

Dosage Effects in Animal Models

In both healthy albino rats and diabetic rats, a single dose of this compound did not affect blood glucose levels . This suggests that this compound has no hypoglycemic effect, implying that the drug-drug interaction with teneligliptin is of the pharmacokinetic kind .

Metabolic Pathways

This compound is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . Three metabolites have been identified, formed by cytochrome P450 (CYP) 2C9 and 3A4 .

Transport and Distribution

This compound is approximately 98% bound to albumin, and during multiple-dose administration, it has a volume of distribution of 30L and a clearance of 17 L/h .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with endothelin receptors on the cell membrane to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bosentan involves the reaction of 4-tert-butyl-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzenesulfonamide with appropriate reagents under controlled conditions . The process typically includes steps such as protection and deprotection of functional groups, coupling reactions, and purification steps to obtain the final product.

Industrial Production Methods: In industrial settings, this compound is produced using a multi-step synthesis process that ensures high purity and yield. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Bosentan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides .

Scientific Research Applications

Bosentan has a wide range of applications in scientific research:

Properties

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPICJJJRGTNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046627
Record name Bosentan
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Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bosentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L
Record name Bosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00559
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Bosentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB.
Record name Bosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00559
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CAS No.

147536-97-8
Record name Bosentan
Source CAS Common Chemistry
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Record name Bosentan [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00559
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Record name Bosentan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid
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Record name BOSENTAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Record name Bosentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and calcium hydroxide (14.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (100 ml) were added to the vessel. The reaction mass was heated at a temperature of 100° C. for 5 hours or until the reaction was complete. The resulting suspension was cooled to 25° C., filtered and isolated as the calcium salt of bosentan.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and barium hydroxide (1.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (150 ml) were added thereto. The reaction mass was heated at a temperature of 110° C. for 2 hours. Further 1.5 gms of barium hydroxide was added and heating was continued for another 4 hours. After completion of the reaction, toluene was removed by distillation and water (150 ml) was added. The pH of the reaction mass was adjusted to a value ranging from 1 to 2 with a mixture of 1:1 HCl:water and extracted in dichloromethane. The organic layer was collected and washed with water (150 ml) and the solvent was distilled off to obtain a residue. To the residue a mixture of ethanol and water (1:1) was added and stirred. The resulting suspension was heated to reflux to obtain a clear solution. The clear solution was further cooled to 25° C. to isolate bosentan.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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solvent
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Synthesis routes and methods III

Procedure details

5 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and barium hydroxide (0.75 gms) were charged to a reaction vessel. Ethylene glycol (15 ml) and toluene (75 ml) were added thereto. The reaction mass was heated at a temperature of 110° C. for 2 hours. Further, 0.75 gms of barium hydroxide was added and heating was continued for another 4 hours. After completion of the reaction, the solid was filtered and isolated as barium salt of bosentan. It was further purified by crystallizing with a mixture of methanol and isopropyl acetate.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Methanol (200 mL) and dichloromethane (200 ml) were added to the bosentan potassium as obtained in Step 2. The mixture was heated to 50° C. to 55° C. The mixture was stirred for 20 minutes at the same temperature and dichloromethane (˜150 mL) was recovered at atmospheric pressure at 40° C. to 55° C. Ethyl acetate (800 mL) was added to the residue at 50° C. to 55° C. The reaction mixture was cooled to 20° C. to 25° C., stirred for 3 hours, filtered and washed with a mixture of methanol (20 mL) and ethyl acetate (80 mL). The solid obtained was dried under vacuum at 55° C. to 60° C. until the loss on drying was not more than 2.0% w/w to obtain the title compound.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
bosentan potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
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Reaction Step One
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150 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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